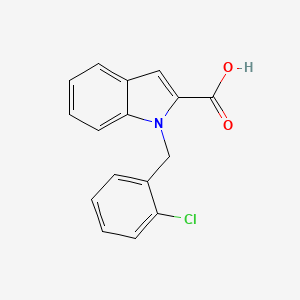

1-(2-chlorobenzyl)-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-13-7-3-1-6-12(13)10-18-14-8-4-2-5-11(14)9-15(18)16(19)20/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMMRRCLTYHTRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CC3=CC=CC=C3Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 2 Chlorobenzyl 1h Indole 2 Carboxylic Acid

Retrosynthetic Analysis of 1-(2-chlorobenzyl)-1H-indole-2-carboxylic acid

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. nih.gov For this compound, two primary disconnections are considered.

The most straightforward disconnection is at the N1-benzyl bond (C-N bond disconnection). This simplifies the target molecule into two key precursors: indole-2-carboxylic acid and 2-chlorobenzyl halide (e.g., bromide or chloride). This approach is strategically sound as N-alkylation of indoles is a well-established transformation. orgsyn.org

A more fundamental disconnection strategy involves breaking down the indole (B1671886) ring itself. Applying the logic of the Fischer indole synthesis, one of the most reliable methods for indole formation, the heterocyclic ring is opened. wikipedia.org This leads to (2-chlorobenzyl)phenylhydrazine and a pyruvate (B1213749) derivative, such as pyruvic acid or ethyl pyruvate. This pathway builds the core substituted indole scaffold from acyclic precursors.

These two approaches are illustrated in the following retrosynthetic scheme:

Figure 1: Retrosynthetic Analysis of this compound

**2.2. Optimized Synthetic Pathways for this compound Production

The synthesis of this compound is typically achieved through a linear, multistep sequence that prioritizes yield and purity. A common and efficient route begins with the formation of an indole-2-carboxylate (B1230498) ester, followed by N-alkylation and subsequent ester hydrolysis.

Fischer Indole Synthesis: The process often commences with the acid-catalyzed reaction of phenylhydrazine (B124118) and ethyl pyruvate to form ethyl indole-2-carboxylate. mdpi.com This reaction is robust and can be catalyzed by various Brønsted or Lewis acids, including polyphosphoric acid (PPA), sulfuric acid, or zinc chloride. wikipedia.orgorgsyn.org

N-Alkylation: The resulting ethyl indole-2-carboxylate is then subjected to N-alkylation. This is typically achieved by treating the indole with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to generate the indolide anion. rsc.org Subsequent addition of 2-chlorobenzyl chloride or bromide affords the N-alkylated product, ethyl 1-(2-chlorobenzyl)-1H-indole-2-carboxylate. mdpi.com

Ester Hydrolysis: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is generally accomplished by heating the ester in a mixture of an alcohol (e.g., ethanol) and an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate. orgsyn.orgnih.gov

While a linear sequence is common, convergent and divergent strategies offer advantages in efficiency and library generation.

Divergent Synthesis: A divergent strategy is highly valuable for creating a library of related compounds from a common intermediate. semanticscholar.org In this context, this compound serves as an excellent divergent point. From this central molecule, a wide array of derivatives can be synthesized by modifying the carboxylic acid group, as detailed in section 2.3. This allows for the rapid exploration of structure-activity relationships by creating numerous ester and amide analogues from a single, well-established synthetic intermediate.

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. Several improvements can be applied to the synthesis of the target compound.

Alternative Solvents and Catalysts: The classic Fischer indole synthesis often uses harsh acids and high-boiling-point solvents. Greener alternatives include using acetic acid as both the catalyst and solvent, which is less hazardous. acs.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including indole synthesis. researchgate.netresearchgate.net Applying microwave irradiation to the Fischer indole cyclization or N-alkylation steps can dramatically reduce reaction times from hours to minutes, thereby saving energy and potentially improving yields. newhaven.eduacs.org

Atom Economy and Waste Reduction: One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, significantly improve efficiency and reduce solvent waste. rsc.org A one-pot Fischer indolization followed by N-alkylation has been developed, which could be adapted for the synthesis of the target molecule, streamlining the process and minimizing purification steps. rsc.org Furthermore, mechanochemical synthesis, which involves solvent-free reactions in a ball mill, represents a highly sustainable approach to the Fischer indole reaction. rsc.orgunica.it

Derivatization Strategies for the this compound Scaffold

The carboxylic acid functional group at the C2 position is a versatile handle for chemical modification, allowing for the synthesis of a wide range of derivatives, primarily esters and amides.

Esterification: Ester analogues can be prepared through standard acid-catalyzed esterification (Fischer esterification). This involves refluxing the carboxylic acid with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid. rsc.org An alternative method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the alcohol. nih.gov

Amide Formation: The synthesis of amide analogues is a cornerstone of medicinal chemistry and is typically achieved using peptide coupling reagents to facilitate the condensation of the carboxylic acid with a primary or secondary amine. hepatochem.com These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine. Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. nih.govmdpi.com The reaction is usually carried out in an inert solvent like dichloromethane (B109758) (DCM) or DMF in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.gov

The table below illustrates the potential for creating a diverse library of ester and amide derivatives from the parent acid.

Functional Group Transformations and Modifications

The chemical reactivity of this compound is primarily centered around the carboxylic acid group at the C-2 position and the indole nucleus itself. These functionalities allow for a diverse range of transformations to produce a variety of derivatives. Key modifications include transformations of the carboxyl group into esters, amides, and other related functionalities, as well as substitutions on the indole ring.

The carboxylic acid moiety is readily converted into esters through Fischer esterification, typically by reacting the acid with an alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid. nih.gov Alternatively, alkylation of the carboxylate salt can yield the corresponding ester. Hydrolysis of these esters, usually under basic conditions with reagents like sodium hydroxide, can regenerate the carboxylic acid. nih.gov

Amide derivatives are synthesized by first activating the carboxylic acid, for instance, by converting it into an acid chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. eurjchem.com The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the desired amide. eurjchem.com Another common method involves the use of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to facilitate the direct reaction between the carboxylic acid and an amine. mdpi.com

A further transformation involves the conversion to carbohydrazides. This is typically achieved by first esterifying the carboxylic acid, followed by reaction of the resulting ester with hydrazine (B178648) hydrate. nih.gov These carbohydrazides can then serve as precursors for the synthesis of various heterocyclic systems, such as 1,2,4-triazoles. nih.gov

The indole nucleus itself, particularly the C-3 position, is susceptible to electrophilic substitution. For example, Vilsmeier-Haack formylation can introduce a formyl group at the C-3 position, which can then be further elaborated. nih.gov

| Transformation | Reagents and Conditions | Product | Reference |

| Esterification | Alcohol (e.g., EtOH), cat. H₂SO₄, 80°C | 1-(2-chlorobenzyl)-1H-indole-2-carboxylate ester | nih.gov |

| Amide Formation (via acid chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | N-substituted-1-(2-chlorobenzyl)-1H-indole-2-carboxamide | eurjchem.com |

| Amide Formation (coupling) | Amine (RNH₂), EDCI, CH₂Cl₂ | N-substituted-1-(2-chlorobenzyl)-1H-indole-2-carboxamide | mdpi.com |

| Carbohydrazide Formation | 1. EtOH, cat. H₂SO₄ 2. Hydrazine hydrate, EtOH | 1-(2-chlorobenzyl)-1H-indole-2-carbohydrazide | nih.gov |

| C-3 Formylation | POCl₃, DMF | 1-(2-chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid | nih.govnih.gov |

| Carboxylic Acid Reduction | LiAlH₄ or Borane (BH₃) | (1-(2-chlorobenzyl)-1H-indol-2-yl)methanol | imperial.ac.uk |

Stereoselective Synthesis Approaches for Analogues

While this compound itself is achiral, its derivatization can lead to the formation of chiral centres, necessitating stereoselective synthetic methods to control the spatial arrangement of atoms in its analogues. This is particularly relevant in the synthesis of constrained analogues, such as those incorporating the indole nucleus into polycyclic systems like indolines or pyrrolo[2,3-b]indoles, which can be considered semi-rigid analogues of amino acids. clockss.org

One notable approach involves the diastereoselective preparation of indolines through the catalytic hydrogenation of N-acyl-3-substituted-indole-2-carboxylates. clockss.org The stereochemical outcome (cis or trans) of the resulting indoline-2-carboxylate can be influenced by the choice of catalyst and reaction conditions.

For more complex analogues, such as the tricyclic core of pyrrolo[2,3-b]indoles, stereoselective synthesis can be achieved through oxidative ring formation. For instance, the oxidation of a protected tryptophan derivative, an analogue of indole-2-carboxylic acid, using an oxidant like dimethyldioxirane (B1199080) (DMDO) can proceed stereoselectively. researchgate.net The inherent chirality of the starting material, such as L-tryptophan, directs the stereochemical outcome of the cyclization, leading to the formation of specific diastereomers of the hexahydropyrrolo[2,3-b]indole system. researchgate.net The protecting groups on the indole nitrogen (e.g., p-toluenesulfonyl) and the carboxyl group (e.g., t-butyl ester) play a crucial role in influencing the reaction's stereoselectivity and can be removed in subsequent steps. researchgate.net

These methodologies highlight the strategies employed to control stereochemistry in complex molecules derived from the indole-2-carboxylic acid scaffold, which is essential for developing compounds with specific three-dimensional structures.

Advanced Synthetic Techniques Utilized in this compound Research

Research on this compound and its derivatives employs various advanced synthetic techniques to construct complex molecular architectures. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the indole nucleus. nih.gov To apply these methods, the indole ring must first be functionalized with a suitable group, typically a halogen like iodine or bromine, which can be introduced at positions C-3, C-4, C-5, or C-6.

Commonly used cross-coupling reactions in indole chemistry include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl halide (e.g., an iodo-indole derivative) with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming C-C bonds to introduce aryl or heteroaryl substituents. nih.govnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. It is the method of choice for synthesizing alkynyl-substituted indoles. nih.govnih.gov

Heck Coupling: This reaction forms a C-C bond between an alkene and an aryl or vinyl halide under palladium catalysis. It is used to introduce alkenyl substituents onto the indole core. nih.govnih.gov

Stille Coupling: This reaction involves the coupling of an organostannane (organotin compound) with an organic halide, catalyzed by palladium. It is effective for creating C-C bonds. nih.gov

Negishi Coupling: This method utilizes an organozinc reagent to couple with an organic halide in the presence of a nickel or palladium catalyst, forming a C-C bond. nih.gov

These techniques allow for the late-stage functionalization of the indole scaffold, enabling the synthesis of a wide array of complex derivatives from a common intermediate. For example, a halogenated derivative of this compound could be coupled with various partners to explore structure-activity relationships in medicinal chemistry programs.

| Reaction | Coupling Partner | Catalyst/Reagents | Bond Formed | Reference |

| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Cs₂CO₃) | Aryl-Aryl, Aryl-Vinyl | nih.govnih.gov |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl | nih.govnih.gov |

| Heck | Alkene (CH₂=CHR) | Pd catalyst, Base | Aryl-Vinyl | nih.govnih.gov |

| Stille | Organostannane (R-SnBu₃) | Pd catalyst | Aryl-Aryl, Aryl-Vinyl | nih.gov |

| Negishi | Organozinc (R-ZnCl) | Pd or Ni catalyst | Aryl-Aryl | nih.gov |

Preclinical Pharmacological and Biological Investigations of 1 2 Chlorobenzyl 1h Indole 2 Carboxylic Acid

In Vivo Preclinical Efficacy Studies in Disease Models

No information available.

Following a comprehensive review of scientific literature and databases, it has been determined that there is no publicly available preclinical data for the specific compound 1-(2-chlorobenzyl)-1H-indole-2-carboxylic acid that aligns with the requested detailed outline. Searches for in vivo efficacy, pharmacodynamics, mechanism of action, molecular target identification, signaling pathway analysis, and gene or proteomic profiling for this exact molecule did not yield any specific research findings.

The available research focuses on derivatives of the broader indole-2-carboxylic acid class or related structures, but not on the 1-(2-chlorobenzyl) substituted version. Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the provided outline for this specific compound.

Mechanistic Elucidation of Biological Actions

Interaction with Endogenous Biological Systems and Ligands

Currently, there is a notable absence of publicly available scientific literature detailing the specific interactions of this compound with endogenous biological systems and ligands. While the broader class of indole-2-carboxylic acid derivatives has been investigated for a range of biological activities, including as potential therapeutic agents, specific data for the 2-chlorobenzyl substituted variant is not available in the reviewed scientific resources.

Computational Approaches to Mechanistic Predictions

A review of existing research indicates a lack of specific computational studies or molecular modeling focused on predicting the mechanism of action for this compound. Such computational approaches, including molecular docking and dynamics simulations, are crucial for elucidating potential biological targets and understanding the molecular basis of a compound's activity. However, no such studies have been published for this particular chemical entity.

Structure Activity Relationship Sar Studies of 1 2 Chlorobenzyl 1h Indole 2 Carboxylic Acid and Its Analogues

Design Principles for Comprehensive SAR Investigations

The design of SAR studies for 1-(2-chlorobenzyl)-1H-indole-2-carboxylic acid derivatives is guided by established medicinal chemistry principles. A primary strategy involves systematic structural modifications to identify key pharmacophoric elements and understand their influence on biological activity. nih.gov This process often begins with a lead compound, such as indole-2-carboxylic acid itself, which has been identified as an inhibitor for various enzymes like HIV-1 integrase. nih.govrsc.org

Key design strategies include:

Scaffold Hopping and Optimization: Utilizing a known scaffold, such as the indole-2-carboxylic acid core, and performing optimizations at various positions (e.g., C2, C3, C6) to enhance potency and target interaction. nih.govnih.gov

Structure-Based Virtual Screening: Employing computational methods like molecular docking to identify novel chemical scaffolds that can bind to the active site of a target enzyme, often by chelating with essential metal ions like Mg2+. nih.govnih.govmdpi.com

Systematic Modification: Altering specific functional groups and substituents on the lead compound to probe their effects. This includes modifying the indole (B1671886) ring, the carboxylic acid moiety, the N-benzyl group, and any linkers. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the physicochemical properties of the molecules with their biological activities to predict the potency of new derivatives. mdpi.comnih.gov

Impact of Substituent Modifications on the Indole Ring System on Biological Activity

Modifications to the indole ring of indole-2-carboxylic acid derivatives have a profound impact on their biological activity. The position and nature of the substituent are crucial determinants of potency and selectivity.

Position 3: Substitution at the C3 position of the indole ring is often important for activity. For instance, in a series of apoptosis inducers, introducing a phenyl group at the 3-position led to a significant increase in potency. nih.gov In another study on HIV-1 integrase inhibitors, introducing a long branch on C3 improved interaction with a hydrophobic cavity near the active site, markedly increasing the inhibitory effect. nih.govnih.gov

Position 5: This position is frequently modified to enhance activity. An electron-withdrawing group, such as a chloro group at the C5-position, is often a key requirement for the allosteric modulation of the cannabinoid type 1 (CB1) receptor by indole-2-carboxamides. acs.org In a series of apoptosis inducers, a 5-chloro or 5-methyl group contributed to high potency. nih.gov

Position 6: Modifications at C6 can also significantly influence activity. For HIV-1 integrase inhibitors, introducing a halogenated benzene (B151609) ring at C6 was shown to effectively bind with viral DNA through π–π stacking interactions, enhancing inhibitory effects. rsc.orgrsc.org

Other Positions (4 and 7): The favorability of substitution at other positions can vary. In one study on CysLT1 antagonists, substitution at position 4 of the indole ring was found to be the least favorable, whereas substitution at position 7 was the most favorable. nih.govresearchgate.net

Table 1: Effect of Indole Ring Substitution on Biological Activity

| Position | Substituent Type | Effect on Activity | Target/Assay | Reference |

|---|---|---|---|---|

| C3 | Phenyl Group | Increased Potency | Apoptosis Induction | nih.gov |

| C3 | Long Hydrophobic Branch | Increased Potency | HIV-1 Integrase Inhibition | nih.gov |

| C5 | Chloro (Electron-withdrawing) | Critical for Activity | CB1 Receptor Modulation | acs.org |

| C6 | Halogenated Benzene | Increased Potency | HIV-1 Integrase Inhibition | rsc.org |

| C4 | Various Substituents | Least Favorable | CysLT1 Antagonism | nih.gov |

| C7 | Methoxy Group | Most Favorable | CysLT1 Antagonism | nih.gov |

Role of the 2-Carboxylic Acid Moiety in Receptor/Enzyme Recognition and Efficacy

The 2-carboxylic acid group on the indole ring is consistently identified as a crucial pharmacophore for the biological activity of this class of compounds. Its removal or replacement typically leads to a significant loss of potency. nih.govsci-hub.se

Studies on HIV-1 integrase inhibitors have demonstrated that the indole-2-carboxylic acid scaffold can form a chelating triad (B1167595) motif with two essential Mg2+ ions within the enzyme's active site. nih.govnih.govmdpi.com This interaction is critical for inhibiting the strand transfer process of the enzyme. rsc.orgrsc.org Similarly, in the context of CysLT1 antagonists, the carboxylic acid group at position 2 was found to be necessary for activity, with its removal resulting in a 47-fold decrease in potency. nih.gov The replacement of the carboxyl group with other functionalities such as methyl, hydroxymethyl, or cyano groups also resulted in a complete loss of inhibition against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). sci-hub.se This highlights the essential role of the carboxylic acid in forming critical hydrogen bonds or metal chelation interactions within the target's binding site. sci-hub.se

Influence of the 2-Chlorobenzyl Group on Pharmacological Profile and Potency

The substituent at the N-1 position of the indole ring plays a significant role in modulating the pharmacological profile. While direct SAR data for the 2-chlorobenzyl group on 1H-indole-2-carboxylic acid is specific to its target, broader studies on N-substituted indoles provide valuable context. The introduction of substituents on the N-benzyl ring can alter growth inhibitory activity and tumor selectivity. mdpi.com

In the development of RORγ agonists, it was discovered that new 2-(ortho-substituted benzyl)-indole derivatives could be potent modulators. nih.gov The subtle structural differences in the ortho-substituent on the benzyl (B1604629) ring could lead to opposite biological mechanisms of action (agonist vs. antagonist). nih.gov This suggests that the 2-chloro substituent in this compound likely plays a critical role in orienting the molecule within the binding pocket of its biological target, influencing both potency and the specific pharmacological response. The chlorine atom, being an electron-withdrawing group, can also affect the electronic properties of the entire molecule and potentially engage in specific halogen bonding interactions with the receptor or enzyme. researchgate.net

Exploration of Linker Modifications and their Effect on SAR

The linker connects key pharmacophoric elements, and its composition and length can significantly affect biological activity. In a series of STAT3 inhibitors based on a carboxylic acid scaffold, replacing a glycine (B1666218) linker with an alanine (B10760859) or proline linker, particularly with an (R)-configuration, led to a notable improvement in inhibitory potency. nih.gov Conversely, lengthening a linker in a different series of indole-2-carboxylic acid derivatives designed as HIV-1 integrase inhibitors was found to weaken the activity. rsc.org This indicates that an optimal linker length and rigidity are crucial for correctly positioning the functional groups for interaction with the target. Modifications such as replacing a sulfonamide linker with an amide or methylene (B1212753) group can also significantly suppress activity, demonstrating the linker's role beyond just spacing, potentially involving specific hydrogen bonding or conformational constraints. nih.gov

Conformational Analysis and its Correlation with Biological Activity

Conformational analysis through molecular modeling and docking studies is vital for understanding how this compound derivatives interact with their biological targets. These studies reveal the preferred three-dimensional arrangement of the molecule when bound to a receptor or enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For indole derivatives, 2D and 3D-QSAR models have been developed to predict their potential as inhibitors of various targets. mdpi.com

A QSAR model is built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules and then using statistical methods, like regression analysis, to correlate these descriptors with their measured biological activity. mdpi.comnih.gov The resulting model can then be used to predict the activity of newly designed compounds before their synthesis, thus streamlining the drug discovery process. mdpi.com For example, a QSAR model developed for indeno[1,2-b]indole (B1252910) derivatives was successfully used to predict the CK2 inhibitory activity of other related compounds. mdpi.com Such models could be invaluable in optimizing the this compound scaffold by guiding the selection of substituents on both the indole and benzyl rings to maximize potency.

Selection of Molecular Descriptors and Statistical Validation

To move beyond qualitative SAR and establish quantitative relationships, Quantitative Structure-Activity Relationship (QSAR) studies are employed. These studies use molecular descriptors to mathematically model the relationship between a compound's structure and its biological activity. nih.gov The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized as:

Constitutional (1D): These describe the basic composition of the molecule, such as molecular weight and atom counts.

Topological (2D): These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Geometrical (3D): These descriptors require the 3D coordinates of the atoms and describe the molecule's size and shape.

Physicochemical: These relate to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric properties (molar refractivity). ijpsr.com

Quantum Chemical: These are calculated using quantum mechanics and describe electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and atomic charges. ucsb.edu

For indole derivatives, a combination of these descriptors is often used to capture the complex factors influencing activity. jocpr.comresearchgate.net For example, in a QSAR study on indole derivatives as COX-2 inhibitors, physicochemical descriptors such as –ve Potential Surface Area and SA Most Hydrophobic were found to be significant contributors to the biological activity. ijpsr.com

Once descriptors are calculated, a QSAR model is built using statistical methods, most commonly multiple linear regression (MLR). The reliability and predictive power of the model must be rigorously validated. Key statistical parameters used for validation include:

Coefficient of Determination (R²): This measures the goodness of fit of the model to the training data. A value closer to 1.0 indicates a better fit.

Cross-validated R² (Q²): This is determined using methods like leave-one-out (LOO) cross-validation and assesses the model's internal predictive ability. A high Q² value (typically > 0.5) is considered necessary for a robust model. ijpsr.com

Predictive R² (pred_R²): This is calculated for an external test set of compounds not used in model development and provides the most stringent test of the model's ability to predict the activity of new compounds. nih.gov

| Descriptor Type | Examples | Relevance to SAR |

| Physicochemical | logP (lipophilicity), Molar Refractivity (MR) | Describes how the compound will partition between aqueous and lipid environments and its bulk/polarizability. |

| Electronic | HOMO/LUMO energies, Atomic charges | Relates to the molecule's reactivity and ability to participate in electrostatic or charge-transfer interactions. |

| Steric/3D | Molecular Volume, Surface Area | Describes the size and shape of the molecule, which is critical for fitting into a binding site. |

| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecular structure. |

Predictive Modeling for Novel Analogues

A successfully validated QSAR model becomes a powerful tool for predictive modeling. It can be used to estimate the biological activity of novel, yet-to-be-synthesized analogues of this compound. This in silico screening approach allows researchers to prioritize the synthesis of compounds that are predicted to be most active, thereby saving significant time and resources. mdpi.com

For example, a hypothetical QSAR equation derived from an MLR analysis might look like this:

pIC₅₀ = 0.5 * logP - 0.2 * (Molecular Weight) + 1.5 * (H-Bond Donors) + C

Using this equation, medicinal chemists can design new analogues with specific descriptor values in mind. For instance, to increase the predicted activity (pIC₅₀), they might design a molecule with higher lipophilicity (logP) and more hydrogen bond donors, while keeping the molecular weight low.

The table below illustrates how such a model could be used to predict the activity of new analogues based on calculated descriptor values.

| Proposed Analogue | Calculated logP | Calculated Mol. Weight | H-Bond Donors | Predicted pIC₅₀ |

| Novel Analogue 1 | 4.2 | 350 | 2 | (Hypothetical Value) |

| Novel Analogue 2 | 4.8 | 360 | 2 | (Hypothetical Value) |

| Novel Analogue 3 | 4.5 | 355 | 3 | (Hypothetical Value) |

This table is for illustrative purposes to demonstrate the principle of predictive modeling.

Ligand-Based and Structure-Based Drug Design Principles Applied to the Scaffold

Modern drug discovery heavily relies on computational drug design principles, which can be broadly classified into ligand-based and structure-based approaches. Both have been successfully applied to the indole-2-carboxylic acid scaffold.

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the information from a set of known active and inactive molecules. One of the primary ligand-based methods is pharmacophore modeling. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) necessary for biological activity. pharmacophorejournal.commdpi.com

For the this compound scaffold, a pharmacophore model could be generated based on highly active analogues. This model would likely include:

An Aromatic Ring feature corresponding to the indole core.

A Hydrogen Bond Acceptor feature from the carboxylic acid group.

A Hydrophobic/Aromatic feature representing the N1-benzyl group.

Additional features depending on substitutions on the indole ring that are found to be crucial for activity.

Structure-Based Drug Design: This powerful approach is applicable when the 3D structure of the target protein is known (e.g., from X-ray crystallography). The primary technique is molecular docking, which predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. jocpr.comnih.gov

The indole-2-carboxylic acid scaffold has been the subject of numerous structure-based design studies. mdpi.comsci-hub.senih.govresearchgate.net Molecular docking simulations have provided critical insights into how these molecules bind to their targets:

HIV-1 Integrase: Docking studies revealed that the indole core and the C2 carboxyl group form a key chelating motif with two magnesium ions (Mg²⁺) in the enzyme's active site. The N1-benzyl group can be positioned to interact with hydrophobic residues, and other parts of the molecule can form π-π stacking interactions with DNA bases. mdpi.comnih.gov

IDO1/TDO: For these cancer immunotherapy targets, docking studies have helped to predict the binding modes of indole-2-carboxylic acid derivatives within the active site, guiding further structural optimization to improve potency. sci-hub.senih.gov

These computational approaches allow for the rational design of novel analogues of this compound with potentially improved potency, selectivity, and pharmacokinetic properties.

Preclinical Therapeutic Potential and Emerging Applications of 1 2 Chlorobenzyl 1h Indole 2 Carboxylic Acid

Potential as a Modulator of Specific Pharmacological Targets/Pathways

Derivatives of the indole-2-carboxylic acid scaffold have been identified as modulators of several key pharmacological targets, suggesting a range of mechanisms through which they may exert therapeutic effects.

Enzyme Inhibition: A prominent mechanism of action for this class of compounds is enzyme inhibition. Certain indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.comrsc.org These compounds are thought to chelate with Mg²⁺ ions within the active site of the integrase. mdpi.comrsc.org Other studies have shown that indole-2-carboxylic acid benzylidene-hydrazides can inhibit tubulin polymerization, a mechanism crucial for cell division and a target for anticancer agents. nih.gov Additionally, some derivatives have been found to be dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in immune regulation and cancer. researchgate.net

Receptor Antagonism: The parent compound, indole-2-carboxylic acid, has been shown to act as a competitive antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This action inhibits the potentiation of NMDA-gated currents, suggesting a role in modulating excitatory neurotransmission and potential applications in conditions associated with excitotoxicity. nih.gov

Protein-Protein Interaction: In the context of oncology, novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, which is involved in cell cycle regulation and apoptosis. nih.gov

Exploration in Preclinical Disease Models for Specific Therapeutic Areas

The diverse mechanisms of action of indole-2-carboxylic acid derivatives have led to their evaluation in a variety of preclinical disease models.

Anti-inflammatory and Immunomodulatory Activities in Preclinical Systems

The indole (B1671886) nucleus is a core component of well-known anti-inflammatory drugs like indomethacin. chemrxiv.org Preclinical studies have demonstrated that derivatives of indole-2-carboxylic acid also possess significant anti-inflammatory properties. In in vitro models using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, these compounds have been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). chemrxiv.orgnih.govchemrxiv.org The mechanism for these effects may involve the NF-κB signaling pathway and a reduction in the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemrxiv.org

Preclinical Antineoplastic Activity in In Vitro and In Vivo Models

The potential of indole-2-carboxylic acid derivatives as anticancer agents has been extensively investigated in both in vitro and in vivo preclinical models. These compounds have demonstrated cytotoxicity against a wide range of human cancer cell lines. nih.govresearchgate.net

One series of novel 1H-indole-2-carboxylic acid derivatives was synthesized to target the 14-3-3η protein for the treatment of liver cancer. nih.gov A lead compound from this series, C11, showed potent inhibitory activity against several liver cancer cell lines, including chemotherapy-resistant cells, and was found to induce G1-S phase cell cycle arrest. nih.gov

Another approach identified indole-2-carboxylic acid benzylidene-hydrazides as potent inducers of apoptosis. nih.gov The lead compound in this study demonstrated significant activity in caspase activation and growth inhibition assays in T47D breast cancer cells, with tubulin polymerization inhibition identified as the likely primary mechanism of action. nih.gov

| Derivative Class | Target/Mechanism | In Vitro Models (Cell Lines) | Key Findings | Reference |

|---|---|---|---|---|

| 1H-indole-2-carboxylic acid derivatives | 14-3-3η protein inhibitor | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver Cancer) | Potent inhibitory activity, including against chemo-resistant cells; induces G1-S phase cell cycle arrest. | nih.gov |

| Indole-2-carboxylic acid benzylidene-hydrazides | Tubulin polymerization inhibitor; Apoptosis induction | T47D (Breast Cancer) | EC50 of 0.1µM in caspase activation assay; GI50 of 0.9µM in growth inhibition assay. | nih.gov |

| 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester | DNA damage; Apoptosis induction | MCF-7, HCT116, HepG2, HeLa, A549, WM793, THP-1 | Significant antimitotic activity at micromolar and submicromolar concentrations. | researchgate.net |

| Indole-2-carboxylic acid dinuclear copper(II) complexes | DNA intercalation; Growth inhibition | MDA-MB-231, MCF-7 (Breast Cancer) | Potent growth-inhibitory activity observed. | mdpi.com |

Neuroprotective or Neuromodulatory Effects in Experimental Models

Indole-based compounds are being explored for their neuroprotective potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov Preclinical studies on synthetic indole–phenolic compounds have demonstrated multifunctional neuroprotective properties. These derivatives exhibit metal-chelating abilities, particularly for copper ions, and show strong antioxidant and cytoprotective effects in cellular models. nih.gov

In SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by hydrogen peroxide or the Aβ(25–35) peptide, these compounds were able to preserve cell viability and reduce reactive oxygen species (ROS) levels. nih.gov Furthermore, these derivatives have been shown to effectively promote the self-disaggregation of the Aβ(25–35) fragment, a key pathological hallmark of Alzheimer's disease. nih.gov The parent compound, indole-2-carboxylic acid, acts as an antagonist at the NMDA receptor, which is implicated in excitotoxic neuronal death. nih.gov Additionally, other indole derivatives like indole-3-carbinol (B1674136) have shown neuroprotective effects by alleviating oxidative stress and suppressing inflammation in models of cerebral ischemia-reperfusion injury. mdpi.com

Antiviral or Antimicrobial Potential in Preclinical Assays

The indole-2-carboxylic acid scaffold has proven to be a promising framework for the development of antiviral agents. A series of indole-2-carboxylate (B1230498) derivatives were synthesized and evaluated for broad-spectrum antiviral activity. nih.gov

Several compounds exhibited potent activity against Influenza A virus, with IC₅₀ values comparable to the positive control, oseltamivir. nih.gov Potent activity was also observed against Coxsackie B3 virus. nih.gov

Furthermore, indole-2-carboxylic acid derivatives have been identified as a potent scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comrsc.org Through structural optimization, derivatives with significantly increased integrase inhibitory effects have been developed, with one compound achieving an IC₅₀ value of 0.13 μM. mdpi.com The mechanism involves the indole core and the C2 carboxyl group chelating with two Mg²⁺ ions in the enzyme's active site. mdpi.comrsc.org

| Derivative Class | Virus | Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Indole-2-carboxylate derivatives | Influenza A | Not specified | Compound 14f showed potent inhibition with an IC50 of 7.53 μmol/L. | nih.gov |

| Indole-2-carboxylate derivatives | Coxsackie B3 virus | Not specified | Compound 8f showed the highest Selectivity Index (SI) value of 17.1. | nih.gov |

| Indole-2-carboxylic acid derivatives | HIV-1 | Integrase Strand Transfer Inhibition | Derivative 20a showed an IC50 value of 0.13 μM. | mdpi.com |

Beyond antiviral activity, indole-2-carboxamides have also been investigated for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, showing promising results in preclinical models. nih.govacs.org

Combination Strategies with Existing Preclinical Agents for Enhanced Efficacy

The current body of preclinical literature does not extensively detail combination strategies involving 1-(2-chlorobenzyl)-1H-indole-2-carboxylic acid or its close derivatives with other existing preclinical agents. However, the diverse mechanisms of action demonstrated by this class of compounds suggest potential for synergistic effects when combined with other therapeutic agents. For instance, in oncology, combining a tubulin polymerization inhibitor with a DNA-damaging agent or a targeted therapy could offer enhanced efficacy. Similarly, in neurodegenerative diseases, a multifunctional agent with antioxidant and anti-aggregation properties could be combined with cholinesterase inhibitors. Further preclinical research is required to explore and validate these potential combination strategies.

Repurposing Potential Based on Comprehensive Preclinical Data Analysis

The therapeutic landscape is continually evolving, with drug repurposing emerging as a critical strategy for identifying new indications for existing or previously studied compounds. A comprehensive analysis of preclinical data for compounds structurally related to this compound suggests a strong potential for its repurposing across several key therapeutic areas. While direct preclinical studies on this specific molecule are not extensively available in the public domain, the broader class of N-benzylindole-2-carboxylic acids and related indole derivatives has demonstrated significant biological activities, providing a solid foundation for inferring its potential applications. These include oncology, anti-inflammatory conditions, and infectious diseases.

The core structure, an indole-2-carboxylic acid scaffold with a benzyl (B1604629) group at the N1 position, is a recurring motif in a variety of biologically active molecules. The specific substitution of a chlorine atom at the ortho position of the benzyl ring in this compound is a key structural feature that likely modulates its pharmacological profile. The analysis of preclinical findings for analogous compounds points towards several promising avenues for future investigation and potential clinical use.

Anticancer Applications

The N-benzylindole scaffold is a recognized pharmacophore in the development of anticancer agents. Preclinical research on closely related substituted-N-benzyl-1H-indole-2-carbohydrazides has shown notable anti-proliferative effects against a range of human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). mdpi.com This suggests that the N-benzyl indole moiety is instrumental in mediating cytotoxic or cytostatic effects in malignant cells.

Furthermore, studies on 2-(ortho-substituted benzyl)-indole derivatives have identified them as agonists of the retinoic acid receptor-related orphan receptor gamma (RORγ), which has been implicated in the regulation of cancer immunity. nih.gov Agonism of RORγ can promote the differentiation of Th17 cells, which are involved in anti-tumor immune responses. The 2-chlorobenzyl substitution in this compound could potentially modulate its interaction with such targets, presenting a rationale for its investigation as an immuno-oncology agent.

Table 1: Preclinical Anticancer Potential of Related Indole Derivatives

| Compound Class | Therapeutic Target/Mechanism | Cancer Models | Key Findings |

|---|---|---|---|

| Substituted-N-benzyl-1H-indole-2-carbohydrazides | Anti-proliferative | MCF-7, A549, HCT116 | Moderate to high cytotoxicities observed. mdpi.com |

| 2-(Ortho-substituted benzyl)-indole derivatives | RORγ Agonism | Syngeneic mouse colorectal tumor model | Induced production of IL-17 and IFNγ, leading to antitumor efficacy. nih.gov |

| 1H-indole-2-carboxylic acid derivatives | 14-3-3η protein targeting | Human liver cancer cell lines | Displayed significant inhibitory activities and induced G1-S phase cell cycle arrest. nih.gov |

Anti-inflammatory Properties

The potential of N-benzylindole derivatives as anti-inflammatory agents has also been explored. Research into N-benzyl-2-chloroindole-3-carboxylic acids, which share significant structural similarities with the compound of interest, has demonstrated their ability to inhibit human neutrophil activation. nih.gov Neutrophils play a crucial role in the inflammatory cascade, and their inhibition can ameliorate inflammatory processes.

Moreover, these related compounds have been shown to inhibit cyclooxygenases (COX-1 and COX-2), key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. nih.gov The 2-chloro substitution on the benzyl ring could influence the selectivity and potency of COX inhibition, suggesting that this compound could be a candidate for development as a novel non-steroidal anti-inflammatory drug (NSAID).

Table 2: Preclinical Anti-inflammatory Potential of Related Indole Derivatives

| Compound Class | Mechanism of Action | In Vitro Models | Key Findings |

|---|---|---|---|

| N-benzyl-2-chloroindole-3-carboxylic acids | Inhibition of human neutrophil activation | Human neutrophils | Showed inhibitory effects on neutrophil functions. nih.gov |

| N-benzyl-2-chloroindole-3-carboxylic acids | COX-1/COX-2 inhibition | Enzyme assays | Demonstrated inhibition of prostaglandin (B15479496) biosynthesis. nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Inhibition of pro-inflammatory cytokines (NO, IL-6, TNF-α) | LPS-induced RAW264.7 cells | Effectively inhibited the release of key inflammatory mediators. nih.govrsc.org |

Antiviral Activity

The indole nucleus is a common feature in many antiviral compounds. Preclinical studies have identified N-alkyl and N-benzyl indoles as inhibitors of the SARS-CoV-2 nsp13 helicase, an essential enzyme for viral replication. nih.gov This finding opens up the possibility of repurposing indole derivatives, including this compound, for the treatment of COVID-19 and potentially other viral infections.

Furthermore, a broader screening of indole-2-carboxylate derivatives has revealed their potential as broad-spectrum antiviral agents. nih.gov Specific derivatives have shown potent inhibitory activity against Influenza A virus and Coxsackie B3 virus. The structural features of this compound align with those of compounds that have demonstrated antiviral efficacy, warranting further investigation into its potential in this therapeutic area.

Table 3: Preclinical Antiviral Potential of Related Indole Derivatives

| Compound Class | Viral Target/Virus | In Vitro Models | Key Findings |

|---|---|---|---|

| N-alkyl and N-benzyl indoles | SARS-CoV-2 nsp13 helicase | Enzyme inhibition assays | Active against both enzymatic activities of nsp13. nih.gov |

| Indole-2-carboxylate derivatives | Influenza A, Coxsackie B3 | Viral replication assays | Exhibited potent inhibitory activity against RNA viruses. nih.gov |

Receptor Antagonism

Beyond direct enzymatic inhibition and cytotoxic effects, N-benzylindole-2-carboxylic acids have been identified as potent and functional antagonists of the CCR2b chemokine receptor. nih.gov The CCR2b receptor and its ligand, MCP-1, are key players in the recruitment of monocytes and macrophages to sites of inflammation and are implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer metastasis. The ability to antagonize this receptor suggests a therapeutic potential for this compound in conditions such as rheumatoid arthritis, multiple sclerosis, and certain types of cancer.

Advanced Research Methodologies and Techniques Applied to 1 2 Chlorobenzyl 1h Indole 2 Carboxylic Acid Studies

High-Throughput Screening (HTS) and High-Content Screening (HCS) for Lead Identification

High-Throughput Screening (HTS) and High-Content Screening (HCS) are pivotal in modern drug discovery for rapidly assessing large libraries of chemical compounds for biological activity. HTS assays are designed for speed and can test thousands of compounds a day for a specific molecular event, such as the inhibition of an enzyme or the activation of a receptor. For instance, a cell-based caspase HTS assay was instrumental in identifying a series of indole-2-carboxylic acid benzylidene-hydrazides as potent inducers of apoptosis. nih.gov This methodology allows for the rapid identification of "hits" from large chemical libraries that can then be optimized into lead compounds.

HCS, an evolution of HTS, provides more detailed information by imaging cells and analyzing multiple parameters simultaneously. This technique could be applied to study the effects of 1-(2-chlorobenzyl)-1H-indole-2-carboxylic acid on cellular morphology, protein localization, and other complex cellular phenotypes, offering deeper insights into its mechanism of action.

Table 1: Comparison of HTS and HCS in the Context of Drug Discovery

| Feature | High-Throughput Screening (HTS) | High-Content Screening (HCS) |

| Primary Goal | Rapidly identify active compounds ("hits") from large libraries. | Provide detailed multiparametric data on cellular effects. |

| Data Output | Typically a single data point per well (e.g., fluorescence intensity). | Images and quantitative data on multiple cellular features. |

| Throughput | Very high (100,000s of compounds per day). | Moderate to high (10,000s of compounds per day). |

| Application Example | Identifying inhibitors of a specific enzyme. | Assessing effects on cell cycle, apoptosis, and organelle health. |

Advanced Spectroscopic and Imaging Techniques in Biological Contexts

Advanced spectroscopic and imaging techniques are crucial for visualizing the interactions of compounds like this compound within biological systems. Fluorescence microscopy, for example, can be used to track the subcellular localization of a fluorescently tagged version of the compound or to observe its effects on fluorescently labeled cellular components.

Computational Chemistry Approaches: Molecular Docking, Molecular Dynamics Simulations, De Novo Design

Computational chemistry plays a vital role in modern drug discovery by predicting and analyzing the interactions between a ligand, such as this compound, and its biological target.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. Studies on related indole (B1671886) derivatives have utilized molecular docking to understand their binding modes to target proteins. nih.govconnectjournals.com For example, docking studies have revealed potential binding interactions of indole-based compounds with microbial target proteins. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. This can help to assess the stability of the predicted binding mode from docking and to understand the conformational changes that may occur upon binding.

De Novo Design: This computational approach involves designing novel molecules from scratch that are predicted to have high affinity and selectivity for a specific target. This can be a powerful tool for optimizing lead compounds.

Omics Technologies in Mechanistic and Biomarker Discovery Studies

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the cellular response to a compound. These approaches are invaluable for elucidating the mechanism of action of this compound and for identifying potential biomarkers of its activity.

Genomics can identify genetic factors that influence sensitivity to the compound.

Transcriptomics (e.g., RNA-seq) reveals changes in gene expression patterns following treatment.

Proteomics analyzes changes in the levels and post-translational modifications of proteins.

Metabolomics profiles the changes in small-molecule metabolites.

Mechanistic studies on related indole-carboxylic acids have, for instance, investigated their role in catalytic processes, which can be further elucidated using omics approaches to understand the downstream cellular effects. mdpi.com

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for Target-Ligand Complex Elucidation

Determining the three-dimensional structure of a compound bound to its target is a cornerstone of structure-based drug design. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the primary techniques used for this purpose.

X-ray Crystallography: This technique has been successfully used to determine the crystal structures of related indole derivatives, providing detailed information about their molecular geometry and intermolecular interactions. mdpi.com For example, the crystallographic analysis of a polymorph of 5-methoxy-1H-indole-2-carboxylic acid revealed the formation of cyclic dimers through hydrogen bonding. mdpi.com

Cryo-EM: This technique is particularly useful for large and flexible protein complexes that are difficult to crystallize. It has revolutionized structural biology and is increasingly being used in drug discovery to visualize ligand binding.

Table 2: Structural Biology Techniques for Target-Ligand Complex Elucidation

| Technique | Principle | Advantages | Limitations |

| X-ray Crystallography | Diffraction of X-rays by a crystal. | High resolution, well-established. | Requires well-ordered crystals, which can be difficult to obtain. |

| Cryo-Electron Microscopy (Cryo-EM) | Electron microscopy of flash-frozen samples. | Can be used for large, flexible complexes that do not crystallize. | Resolution may be lower than X-ray crystallography for smaller proteins. |

CRISPR-Cas9 Gene Editing for Target Validation in Cellular Models

CRISPR-Cas9 gene editing technology provides a powerful tool for validating the biological target of a compound. By specifically knocking out or modifying the gene encoding the putative target protein, researchers can confirm whether the compound's activity is dependent on that target. For example, if this compound is hypothesized to inhibit a particular enzyme, knocking out the gene for that enzyme should render the cells resistant to the compound's effects. This technique is essential for ensuring that a drug development program is progressing with a well-validated target.

Future Directions and Unexplored Avenues in 1 2 Chlorobenzyl 1h Indole 2 Carboxylic Acid Research

Identification of Novel Pharmacological Targets and Preclinical Applications

The indole-2-carboxylic acid scaffold has been successfully exploited to develop ligands for a wide array of pharmacological targets. nih.gov A crucial first step for 1-(2-chlorobenzyl)-1H-indole-2-carboxylic acid is to undertake broad-based screening to identify its biological targets and potential therapeutic uses. Research on analogous compounds provides a roadmap for this exploration.

Derivatives have shown potent activity as:

Antiviral Agents: Specifically as HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comnih.govrsc.orgnih.gov The core structure chelates Mg²⁺ ions in the enzyme's active site, a mechanism that could be investigated for the 2-chlorobenzyl derivative. mdpi.comrsc.org

Anticancer Agents: Indole (B1671886) derivatives have demonstrated antiproliferative effects through various mechanisms, including the inhibition of tubulin polymerization, dual inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) for immunotherapy, and targeting the 14-3-3η protein in liver cancer. nih.govnih.govnih.gov

Anti-inflammatory Agents: Certain derivatives act as potent and selective antagonists of the CysLT1 receptor, suggesting applications in asthma and other inflammatory conditions. nih.gov

Antimycobacterial Agents: Indole-2-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis. nih.gov

Future research should involve screening this compound against these and other relevant target classes to uncover its unique pharmacological profile.

Table 1: Potential Pharmacological Targets for this compound Based on Analog Research

| Target Class | Specific Target Example | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Viral Enzymes | HIV-1 Integrase | Antiviral (HIV) | mdpi.comnih.govrsc.org |

| Cancer-Related Enzymes | IDO1/TDO | Immuno-oncology | nih.gov |

| Cytoskeletal Proteins | Tubulin | Oncology | nih.gov |

| G Protein-Coupled Receptors | CysLT1 Receptor | Asthma, Inflammation | nih.gov |

| Adapter Proteins | 14-3-3η Protein | Oncology (Liver Cancer) | nih.gov |

| Neurological Receptors | Cannabinoid Receptor 1 (CB1) | Neurological Disorders | acs.org |

| Mycobacterial Enzymes | MmpL3 Transporter | Infectious Disease (Tuberculosis) | nih.gov |

Development of Advanced Preclinical Delivery Systems and Formulations

The therapeutic efficacy of any compound is highly dependent on its pharmacokinetic properties. A significant unexplored avenue for this compound is the development of advanced delivery systems. Many promising compounds fail in preclinical stages due to poor solubility, low bioavailability, or inability to reach the target site.

Future formulation research could focus on:

Nanoparticle-based Systems: Encapsulating the compound in liposomes or polymeric micelles could enhance its solubility, protect it from premature degradation, and facilitate targeted delivery. genesispub.org Liposomes, for instance, are biocompatible and can cross the blood-brain barrier, which would be advantageous if the compound shows neuropharmacological activity. genesispub.org

Prodrug Strategies: Modifying the carboxylic acid group into an ester or an amide could improve membrane permeability and oral absorption. Such prodrugs would be designed to be cleaved by endogenous enzymes to release the active compound at the site of action.

These formulation strategies are essential for overcoming the potential biopharmaceutical challenges associated with a carboxylic acid-containing molecule and enabling its effective evaluation in preclinical models.

Exploration of Polypharmacology and Multi-Targeting Approaches

The concept of "one molecule, one target" is increasingly being supplemented by polypharmacology, where a single compound is designed to interact with multiple targets simultaneously. This approach can lead to enhanced efficacy or a synergistic therapeutic effect, particularly in complex diseases like cancer.

The indole scaffold is well-suited for developing multi-target agents. For example, different indole-6-carboxylic acid derivatives have been designed to target EGFR and VEGFR-2, while others dually inhibit IDO1 and TDO. nih.govresearchgate.net Future investigations into this compound should explore its potential as a multi-targeting agent. This could involve computational docking against panels of related targets or phenotypic screening to identify unexpected activities that suggest a multi-target mechanism of action.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Optimization and Discovery

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. For a molecule like this compound, where empirical data is lacking, AI and ML can play a pivotal role.

Future computational efforts should include:

Predictive Modeling: Using virtual screening and molecular docking, the compound can be computationally evaluated against large libraries of biological targets to prioritize experimental testing. mdpi.comnih.gov

In Silico Optimization: ML models, trained on data from known indole-2-carboxylic acid derivatives, can predict how modifications to the 2-chlorobenzyl group or the indole core would affect activity, selectivity, and pharmacokinetic properties. This can guide the synthesis of a focused library of new analogues with a higher probability of success.

Bioprocess Optimization: Should the compound advance, AI and ML can be used to optimize its manufacturing and formulation processes, ensuring consistent quality and yield. mdpi.com

Addressing Research Gaps and Unanswered Questions in Preclinical Understanding

The most significant research gap for this compound is the absence of foundational preclinical data. A systematic investigation is required to build a comprehensive profile of the compound.

Key unanswered questions that need to be addressed include:

Primary Pharmacological Target(s): What are the specific enzymes, receptors, or proteins with which the compound interacts with high affinity?

Mechanism of Action: How does binding to its target(s) translate into a cellular and physiological effect? For instance, if it induces apoptosis, what specific cellular pathways are activated? nih.gov

Structure-Activity Relationships (SAR): How do modifications to the 2-chlorobenzyl substituent and the indole scaffold impact biological activity? Establishing SAR is critical for rational lead optimization. nih.govacs.org

In Vitro and In Vivo Efficacy: Does the compound show efficacy in relevant cell-based assays and animal models of disease?

Strategic Directions for Further Preclinical Translation and Optimization

To move this compound from an uncharacterized molecule to a potential preclinical candidate, a clear strategic path is necessary.

The recommended strategy involves:

Initial Target Profiling: Employing a combination of computational screening and broad experimental assays to identify the most promising therapeutic area (e.g., oncology, virology, inflammation).

Focused Analogue Synthesis: Based on the initial findings, synthesize a small, focused library of derivatives to establish a preliminary SAR. This could involve modifying the position of the chlorine on the benzyl (B1604629) ring or replacing it with other substituents.

Mechanism of Action Studies: Once a primary target is confirmed, detailed biochemical and cell-based assays should be conducted to elucidate the precise mechanism of action.

Pharmacokinetic Characterization and Formulation: Evaluate the compound's metabolic stability, solubility, and permeability, and begin developing formulations to address any identified liabilities.

Preclinical Model Testing: After establishing a robust in vitro profile and a suitable formulation, the compound's efficacy should be tested in relevant animal models.

By systematically addressing these unexplored avenues, the scientific community can determine whether this compound holds therapeutic promise and is worthy of further development.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(2-chlorobenzyl)-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

- Ester Hydrolysis : Start with the ethyl ester derivative (e.g., ethyl 1-(2-chlorobenzyl)-1H-indole-2-carboxylate) and hydrolyze using LiOH·H₂O in THF/water. Neutralize with HCl and extract with EtOAc to isolate the carboxylic acid .

- Coupling Reactions : Activate the carboxylic acid using EDC·HCl and HOBt in DMF/CH₂Cl₂ at 0°C, followed by coupling with amines or other nucleophiles. Use DIPEA/TEA as a base to optimize reaction efficiency .

- Key Factors : Solvent polarity (e.g., DMF for solubility), temperature (0°C to prevent side reactions), and stoichiometric ratios (1.1–1.5 equiv of reagents) critically affect yields.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Melting Point : Compare observed mp (e.g., 205–209°C for indole-2-carboxylic acid derivatives) with literature values to confirm purity .

- NMR/LC-MS : Use ¹H/¹³C NMR to verify substitution patterns (e.g., chlorobenzyl protons at δ 4.5–5.0 ppm) and LC-MS (e.g., [M+H]+ = 316.1) for molecular weight confirmation .

- X-Ray Crystallography : Grow single crystals in glacial acetic acid at 45°C for structural elucidation, as demonstrated for analogous indazole-3-carboxylic acids .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance biological activity?

- Substituent Effects :

| Position | Modification | Observed Impact (Example) |

|---|---|---|

| Indole C3 | Rhodanine-3-carboxylic acid hybrids | Increased antibacterial/anticancer activity via Knoevenagel condensation |

| Benzyl Group | 4-Chloro vs. 2-chloro substitution | Alters binding affinity to Mcl-1 (e.g., IC₅₀ improvements in 6-chloro-indole derivatives) |

- Methodology : Synthesize analogs via fragment-based design, then assay against targets (e.g., Mcl-1 inhibition in cancer cells) .

Q. What computational strategies aid in optimizing this compound for drug discovery?

- Pharmacophore Modeling : Align binding sites of protein targets (e.g., Mcl-1) with the compound’s 3D structure. Use Pharmacophore-Fit Scores to prioritize analogs with similar electronic/hydrophobic features .

- Docking Studies : Simulate interactions with residues like Arg263 and Tyr281 in Mcl-1’s hydrophobic groove to guide substituent design .

Q. How do crystallographic studies resolve contradictions in mechanistic hypotheses?

- Case Study : X-ray analysis of 1-(2,4-dichlorobenzyl)-indazole-3-carboxylic acid revealed planar geometry at the carboxylate group, stabilizing π-π stacking with aromatic residues. Apply similar methods to confirm binding modes of 2-chlorobenzyl derivatives .

Methodological Notes

- Contradictions : While ester hydrolysis (basic) and fragment-based coupling (advanced) are well-established, competing reactions (e.g., over-alkylation) may require optimization via TLC monitoring .

- Data Gaps : Limited crystallographic data for 2-chlorobenzyl analogs necessitates further structural studies to validate SAR hypotheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.